

An In-Depth Technical Guide to 5-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodo-2,3-dihydro-1H-indene**

Cat. No.: **B145472**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Iodo-2,3-dihydro-1H-indene**, a halogenated derivative of indane. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis via direct iodination of indan, and explores its emerging significance in medicinal chemistry. The core structure of dihydro-1H-indene has been identified as a valuable scaffold in the development of novel therapeutics, particularly as tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic activities. This document serves as a crucial resource for researchers and drug development professionals interested in the application of this compound in their work.

Chemical and Physical Properties

5-Iodo-2,3-dihydro-1H-indene, also known as 5-iodoindan, is a key synthetic intermediate. While specific experimental data for some of its physical properties are not widely reported, its fundamental characteristics are summarized below.

Table 1: Chemical and Physical Properties of **5-Iodo-2,3-dihydro-1H-indene**

Property	Value
CAS Number	132464-83-6
Molecular Formula	C ₉ H ₉ I
Molecular Weight	244.07 g/mol
Appearance	Not specified (likely a liquid or low-melting solid)
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available
Solubility	Expected to be soluble in common organic solvents.

Note: The physical properties of the parent compound, 2,3-dihydro-1H-indene (indan), are: Melting Point -51.4 °C, Boiling Point 176.5 °C, and Density 0.9645 g/cm³[1]. The introduction of an iodine atom is expected to increase the molecular weight, melting point, boiling point, and density.

Synthesis of 5-Iodo-2,3-dihydro-1H-indene

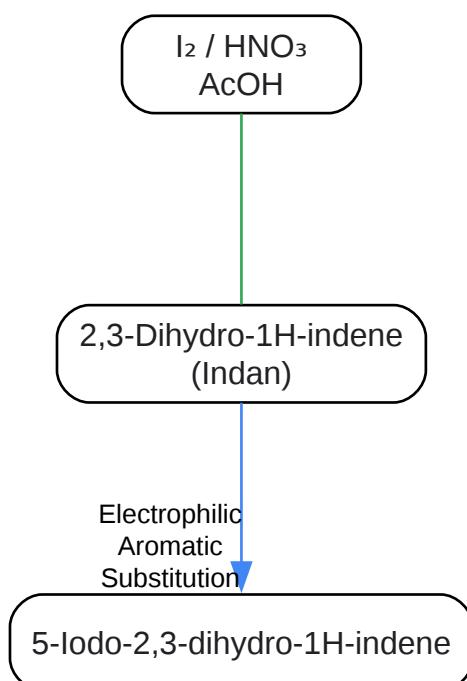
The synthesis of **5-Iodo-2,3-dihydro-1H-indene** can be achieved through the direct electrophilic iodination of 2,3-dihydro-1H-indene (indan). A general and efficient method for the iodination of activated aromatic compounds can be adapted for this purpose.

Experimental Protocol: Direct Iodination of 2,3-dihydro-1H-indene

This protocol is based on established methods for the iodination of activated aromatic rings using molecular iodine and an oxidizing agent.[2]

Materials:

- 2,3-dihydro-1H-indene (indan)


- Molecular Iodine (I₂)
- Nitric Acid (HNO₃, concentrated)
- Acetic Acid (AcOH)
- Ice-cold water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round bottom flask, dissolve 2,3-dihydro-1H-indene (1 equivalent) in glacial acetic acid.
- To this solution, add molecular iodine (1 equivalent).
- Carefully add concentrated nitric acid (a suitable amount to act as an oxidant) dropwise to the stirring mixture at room temperature.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water. The crude product should precipitate out of the solution.
- Collect the precipitated product by vacuum filtration and wash it thoroughly with deionized water.

- For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a sodium thiosulfate solution to remove any unreacted iodine, and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified **5-Iodo-2,3-dihydro-1H-indene**.

Diagram 1: Synthesis of **5-Iodo-2,3-dihydro-1H-indene**

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **5-Iodo-2,3-dihydro-1H-indene**.

Spectroscopic Data (Predicted)

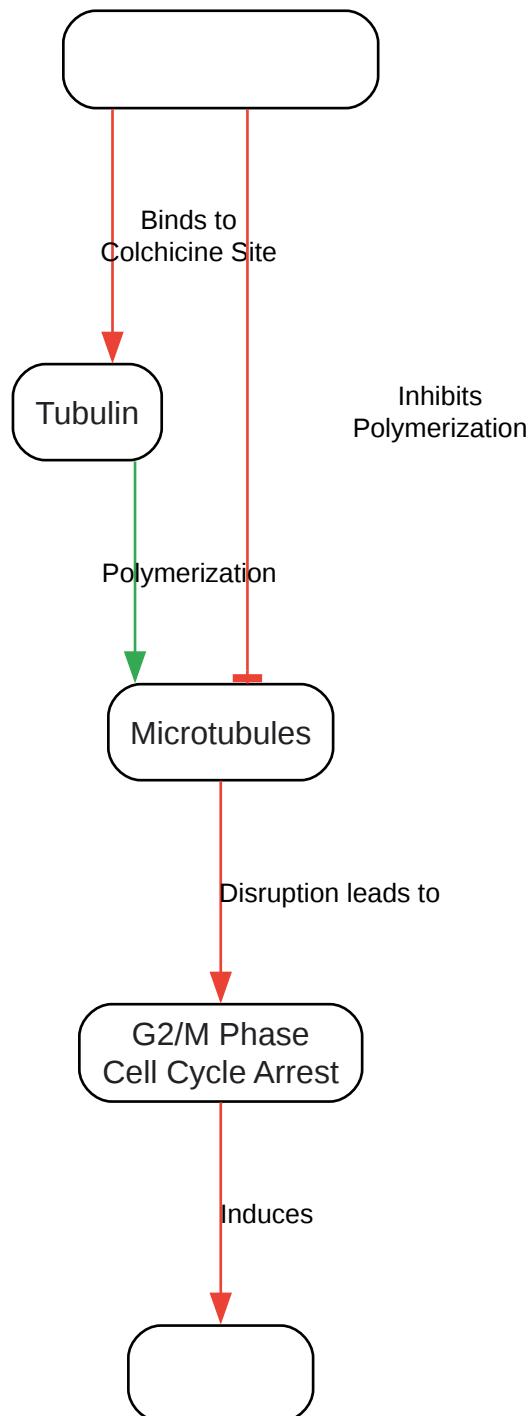
While experimental spectra for **5-Iodo-2,3-dihydro-1H-indene** are not readily available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of the parent indane molecule and the known effects of iodine substitution on aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Data for **5-Iodo-2,3-dihydro-1H-indene**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H (C4-H)	~7.5	d	1H
Aromatic H (C6-H)	~7.4	dd	1H
Aromatic H (C7-H)	~7.0	d	1H
Benzylic CH ₂ (C1-H, C3-H)	~2.9	t	4H
Aliphatic CH ₂ (C2-H)	~2.1	p	2H
¹³ C NMR	Predicted Chemical Shift (ppm)		
Aromatic C-I (C5)	~90-100		
Aromatic C (quaternary)	~145, 143		
Aromatic CH	~138, 130, 126		
Benzylic CH ₂ (C1, C3)	~32		
Aliphatic CH ₂ (C2)	~25		

Note: These are estimated values. Actual experimental data may vary.

Applications in Drug Development


The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its rigid framework, which allows for a well-defined spatial arrangement of functional groups for interaction with biological targets.[\[3\]](#)

Tubulin Polymerization Inhibition

Recent studies have highlighted the potential of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization.[\[3\]](#)[\[4\]](#) These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is a validated strategy in cancer therapy.[\[3\]](#)[\[4\]](#)

Disruption of microtubule function leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

Diagram 2: Mechanism of Action of Dihydro-1H-indene Derivatives

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of tubulin polymerization inhibition.

Anti-Angiogenic and Antitumor Potency

By inhibiting tubulin polymerization, these derivatives also exhibit anti-angiogenic properties, which are crucial for preventing the formation of new blood vessels that supply nutrients to tumors.^{[3][4]} The combined effect of inducing cancer cell apoptosis and inhibiting angiogenesis makes dihydro-1H-indene derivatives promising candidates for the development of new anticancer drugs.^{[3][4]} The introduction of a halogen, such as iodine, at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.

Safety and Handling

Detailed toxicology data for **5-Iodo-2,3-dihydro-1H-indene** is not available. However, as with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

5-Iodo-2,3-dihydro-1H-indene is a valuable synthetic building block with significant potential in the field of drug discovery. Its core scaffold is implicated in the development of novel tubulin polymerization inhibitors with promising anti-cancer and anti-angiogenic activities. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its biological relevance. Further investigation into the specific biological activities of the 5-iodo derivative is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indane - Wikipedia [en.wikipedia.org]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-iodo-2,3-dihydro-1H-indene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145472#5-iodo-2-3-dihydro-1h-indene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com